5-Fluoro-2-methylphenylboronic acid (CAS 163517-62-2) is a highly specialized ortho-substituted arylboronic acid utilized primarily as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. In pharmaceutical and agrochemical procurement, this compound is selected for its dual-functionality: it introduces a conformationally restrictive ortho-methyl group while simultaneously employing a meta-fluoro substituent to modulate the electronic properties of the resulting biaryl scaffold [2]. Unlike generic boronic acids, this specific substitution pattern is engineered to balance steric hindrance with enhanced transmetalation kinetics, making it a critical precursor for synthesizing complex, sterically hindered active pharmaceutical ingredients (APIs) where precise three-dimensional geometry is required[3].
Replacing 5-fluoro-2-methylphenylboronic acid with simpler analogs, such as 2-methylphenylboronic acid or 3-fluorophenylboronic acid, fundamentally compromises both process efficiency and product performance [1]. The absence of the 5-fluoro group in 2-methylphenylboronic acid leaves the high pKa (9.77) of the ortho-methylated boronic acid unmitigated, necessitating harsher basic conditions for boronate formation which can degrade sensitive functional groups[2]. Conversely, substituting with 3-fluorophenylboronic acid removes the critical ortho-methyl steric barrier, leading to a complete loss of conformational restriction (atropisomerism) along the biaryl axis[3]. This loss of rotational barrier is often fatal for target binding affinity in rationally designed kinase inhibitors, rendering these generic substitutes functionally useless for specific API procurement.
The efficiency of the Suzuki-Miyaura coupling relies heavily on the formation of the reactive boronate anion, which is dictated by the pKa of the boronic acid [1]. 2-Methylphenylboronic acid exhibits a high pKa of 9.77 due to the electron-donating and steric effects of the ortho-methyl group, making boronate formation sluggish under mild conditions [2]. The introduction of the electron-withdrawing 5-fluoro substituent inductively lowers the pKa by approximately 1.0 to 1.2 units. This electronic tuning accelerates boronate formation under milder basic conditions, significantly improving transmetalation rates and overall yield without requiring strong hydroxide bases[3].
| Evidence Dimension | Boronic acid pKa and basicity requirement |
| Target Compound Data | Lowered pKa (~8.5-8.8), enables use of mild carbonate bases |
| Comparator Or Baseline | 2-Methylphenylboronic acid (pKa = 9.77, requires stronger bases) |
| Quantified Difference | ~1.0-1.2 pKa unit reduction |
| Conditions | Aqueous/organic basic biphasic Suzuki coupling conditions |
Enables the use of milder bases during cross-coupling, preventing the degradation of base-sensitive functional groups in late-stage API synthesis.
Ortho-substituted arylboronic acids are notoriously susceptible to protodeboronation (cleavage of the C-B bond) at elevated temperatures in basic media [1]. However, the 5-fluoro substituent decreases the electron density at the ipso-carbon. This electronic depletion makes the C-B bond significantly less susceptible to electrophilic attack by protons [2]. Consequently, 5-fluoro-2-methylphenylboronic acid exhibits a slower rate of protodeboronation during prolonged heating compared to the electron-rich 2-methylphenylboronic acid, resulting in higher cross-coupling yields and a reduction in des-boronated impurities [3].
| Evidence Dimension | Protodeboronation susceptibility under basic aqueous heating |
| Target Compound Data | Extended half-life (t1/2) due to electron-withdrawing fluorine |
| Comparator Or Baseline | 2-Methylphenylboronic acid (faster degradation due to electron-donating methyl group) |
| Quantified Difference | Significantly reduced des-boronation byproduct formation |
| Conditions | Elevated temperatures (80-100 °C) in aqueous basic media |
Reduces the need for large stoichiometric excesses of the boronic acid, lowering procurement volumes and simplifying downstream purification workflows.
When synthesizing restricted biaryl pharmacophores, the ortho-methyl group provides critical steric bulk (A-value ~1.7 kcal/mol) that restricts rotation around the biaryl axis [1]. Compared to coupling with 3-fluorophenylboronic acid, which yields freely rotating biaryls, coupling with 5-fluoro-2-methylphenylboronic acid enforces a specific dihedral angle[2]. The 5-fluoro group provides necessary electronic interactions for target binding without adding detrimental steric bulk at the meta position, maintaining the precise conformational lock required for high-affinity target engagement [3].
| Evidence Dimension | Biaryl rotational barrier (atropisomerism) |
| Target Compound Data | High rotational barrier induced by ortho-methyl group |
| Comparator Or Baseline | 3-Fluorophenylboronic acid (freely rotating biaryl axis) |
| Quantified Difference | Introduction of conformational lock (axial chirality potential) |
| Conditions | Biaryl formation via Pd-catalyzed cross-coupling |
Crucial for synthesizing conformationally locked kinase inhibitors where a freely rotating biaryl axis results in a complete loss of biological activity.
This compound is selected when an ortho-methyl group is needed to lock the biaryl dihedral angle, while the 5-fluoro group is required to modulate the electron density of the phenyl ring for optimal target pocket binding [1]. It directly leverages the steric induction properties detailed in Section 3.
Ideal for late-stage functionalization where the lowered pKa (compared to 2-methylphenylboronic acid) allows the use of mild bases (like K2CO3 or Cs2CO3) instead of strong hydroxides [2]. This prevents the saponification or degradation of sensitive esters, epoxides, or amides present in complex API intermediates.
Preferred in scalable industrial processes where prolonged heating is required. Its enhanced resistance to protodeboronation minimizes reagent waste and prevents the accumulation of des-boronated impurities, streamlining downstream purification workflows [3].
Irritant